(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol

Catalog No.
S12365640
CAS No.
M.F
C5H11O4P
M. Wt
166.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)met...

Product Name

(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol

IUPAC Name

(2-methoxy-2-oxo-1,2λ5-oxaphospholan-4-yl)methanol

Molecular Formula

C5H11O4P

Molecular Weight

166.11 g/mol

InChI

InChI=1S/C5H11O4P/c1-8-10(7)4-5(2-6)3-9-10/h5-6H,2-4H2,1H3

InChI Key

FJVYUBMJBLHJEG-UHFFFAOYSA-N

Canonical SMILES

COP1(=O)CC(CO1)CO

The compound (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is a member of the oxaphospholane family, characterized by a five-membered ring containing phosphorus and oxygen atoms. This compound features a methoxy group and a hydroxymethyl group, contributing to its unique chemical properties. The structure includes a phospholane ring, which is significant in various chemical and biological contexts due to its potential reactivity and ability to form complexes with other molecules.

The chemical reactivity of (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol can be attributed to the presence of both the carbonyl group and the oxaphospholane framework. Potential reactions include:

  • Nucleophilic Attack: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In aqueous conditions, the compound may hydrolyze, releasing methanol and forming phosphonic acids.
  • Condensation Reactions: The hydroxymethyl group can participate in condensation reactions with aldehydes or ketones, potentially forming more complex molecules.

The synthesis of (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol typically involves several key steps:

  • Formation of the Oxaphospholane Ring: This can be achieved through the reaction of phosphorus-containing compounds with suitable precursors that provide the necessary oxygen atoms.
  • Methoxylation: Introducing the methoxy group can be performed via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
  • Hydroxymethylation: The final step involves adding a hydroxymethyl group, which may require specific reagents or conditions to ensure selectivity.

The applications of (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol span several fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Material Science: The unique structure may find applications in creating novel materials with specific properties.

Several compounds share structural similarities with (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol, including:

  • 2-Methoxyphospholane
    • Structure: Contains a similar phospholane ring but lacks additional functional groups.
    • Uniqueness: More straightforward structure; less functional versatility compared to the target compound.
  • Phosphonate Esters
    • Structure: Often feature similar phosphorus-containing backbones but differ in their functional groups.
    • Uniqueness: Generally more stable and less reactive than oxaphospholanes.
  • Oxathiaphospholanes
    • Structure: Similar five-membered ring but includes sulfur instead of oxygen.
    • Uniqueness: Offers different reactivity patterns due to the presence of sulfur.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

166.03949583 g/mol

Monoisotopic Mass

166.03949583 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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